N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Brand Name: Vulcanchem
CAS No.: 220158-68-9
VCID: VC6450894
InChI: InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2
SMILES: C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1
Molecular Formula: C19H22N2
Molecular Weight: 278.399

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

CAS No.: 220158-68-9

Cat. No.: VC6450894

Molecular Formula: C19H22N2

Molecular Weight: 278.399

* For research use only. Not for human or veterinary use.

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine - 220158-68-9

Specification

CAS No. 220158-68-9
Molecular Formula C19H22N2
Molecular Weight 278.399
IUPAC Name N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Standard InChI InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2
Standard InChI Key KDGSINLHKLATBU-UHFFFAOYSA-N
SMILES C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1

Introduction

Chemical Characteristics and Structural Properties

Molecular Architecture

The compound’s core consists of a 3-azabicyclo[3.1.0]hexane system—a fused bicyclic structure combining cyclopropane and piperidine moieties. The nitrogen atom at position 3 participates in the bicyclic framework, while the amine group at position 6 is substituted with two benzyl groups, conferring steric bulk and lipophilicity . Key physicochemical properties include:

  • Molecular Formula: C19H22N2\text{C}_{19}\text{H}_{22}\text{N}_2

  • Molecular Weight: 278.399 g/mol

  • IUPAC Name: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

  • InChI Key: KDGSINLHKLATBU-UHFFFAOYSA-N .

The bicyclic structure imposes significant conformational restraint, reducing rotational freedom and enhancing binding specificity in molecular interactions. This rigidity is critical for mimicking bioactive conformations of flexible amines in drug-target complexes .

Spectroscopic and Computational Data

Experimental characterization of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine remains sparse, but computational predictions provide insights:

  • Polar Surface Area (PSA): 38.05 Ų, indicating moderate permeability .

  • LogP: 0.192, suggesting balanced hydrophilicity and lipophilicity .

  • Exact Mass: 278.1783 g/mol, corroborating the molecular formula.

These properties align with trends observed in central nervous system (CNS)-targeted drugs, though specific bioavailability studies are lacking .

Synthesis and Functionalization Strategies

Cyclopropanation and Core Formation

The 3-azabicyclo[3.1.0]hexane scaffold is typically constructed via intramolecular cyclopropanation of α-diazoacetates using transition-metal catalysts. For example, ruthenium(II)-catalyzed reactions enable efficient ring closure, yielding the bicyclic amine core with high stereoselectivity . Subsequent protection of the amine group (e.g., with tert-butoxycarbonyl (Boc)) prevents undesired side reactions during functionalization .

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